

Spectroscopic comparison of substituted phenylboronic acid isomers

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Compound of Interest

Compound Name: (4-Formyl-3-methylphenyl)boronic acid

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A Spectroscopic Comparison of Substituted Phenylboronic Acid Isomers: An Objective Guide for Researchers

For researchers and professionals in drug development, a thorough understanding of the structural nuances of active pharmaceutical ingredients and intermediates is paramount. Phenylboronic acids and their derivatives are crucial building blocks in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The positional isomerism of substituents on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signatures. This guide provides a detailed comparative analysis of ortho-, meta-, and para-substituted phenylboronic acid isomers, supported by experimental data from various spectroscopic techniques.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize key spectroscopic data for representative substituted phenylboronic acid isomers. These values are indicative and can vary slightly based on solvent and concentration.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons. The chemical shifts (δ) of the aromatic protons are

particularly informative for distinguishing between isomers.

Substituent	Isomer	Ar-H Chemical Shifts (ppm)	B(OH) ₂ Chemical Shift (ppm)
-F	ortho	~7.0-7.8	Not always reported
meta		~7.1-7.6	Not always reported
para		~7.0-8.0	Not always reported
-CH ₃	ortho	~7.1-7.8	~7.9
meta		~7.2-7.7	~7.9
para		~7.2-7.8	~7.9
-NH ₂	meta	~6.8-7.2	~7.8

Note: Aromatic proton signals often appear as complex multiplets. The ranges provided encompass the typical spread of these signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shift of the carbon atom attached to the boronic acid group (C-B) is a key diagnostic peak.[\[1\]](#)

Substituent	Isomer	C-B Chemical Shift (ppm)	Other Aromatic C Shifts (ppm)
Unsubstituted	-	~135.0	~127.8, 132.9, 136.6
-F	meta	~133.0	~115-164
-CH ₃	para	~131.0	~128.9, 135.6, 141.6

¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for directly probing the environment of the boron atom. The chemical shift is indicative of the boron's hybridization state (sp² for trigonal planar boronic acids, sp³ for tetrahedral boronate species).[\[2\]](#)[\[3\]](#)

Compound	Chemical Shift (δ , ppm)
Phenylboronic acid	~29.9
2-Fluorophenylboronic acid	~28.0
3-Fluorophenylboronic acid	~29.0
4-Fluorophenylboronic acid	~29.5
2-(pyrrolidin-1-ylmethyl)phenylboronic acid	~22.2

Note: The ^{11}B chemical shifts for sp^2 hybridized boronic acids typically fall in the range of 27-33 ppm.[4] The formation of boronate esters with diols leads to a significant upfield shift to the 6-13 ppm range, indicating a change to sp^3 hybridization.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. Key vibrations for phenylboronic acids include the O-H, B-O, and C-B stretches, as well as aromatic C-H and C=C vibrations.

Isomer/Substituent	O-H Stretch (cm^{-1})	B-O Stretch (cm^{-1})	Aromatic C-H Stretch (cm^{-1})	Aromatic C=C Stretch (cm^{-1})
Phenylboronic acid	~3300-3600 (broad)	~1350	>3000	~1600, 1400-1500
Tolylboronic acids	~3200-3400 (broad)	~1350-1370	>3000	~1600, 1400-1500
Fluorophenylboronic acids	~3200-3400 (broad)	~1350-1380	>3000	~1600, 1400-1500

Note: The broad O-H stretch is characteristic and can sometimes show evidence of intramolecular hydrogen bonding.[6] Aromatic C-H stretches above 3000 cm^{-1} are typical for sp^2 C-H bonds.[7]

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λ_{max}) is influenced by the extent of the conjugated π -system.[8]

Isomer/Substituent	λ_{max} (nm)	Solvent
Phenylboronic acid	~270	Methanol/Water
3-Fluorophenylboronic acid	~274	Ethanol, Water

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 2-20 mg of the phenylboronic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence chemical shifts.
- Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Obtain the spectrum using a standard pulse sequence. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.[1] A larger number of scans is typically required due to the low natural abundance of ¹³C.
- ¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. An external standard, such as BF₃·OEt₂, is often used for chemical shift referencing.[9]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. For solution-state analysis, the sample is dissolved in a suitable solvent (e.g., CDCl_3) and placed in a liquid cell with NaCl or KBr windows.[10]

- **Instrumentation:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The background is automatically subtracted from the sample spectrum.

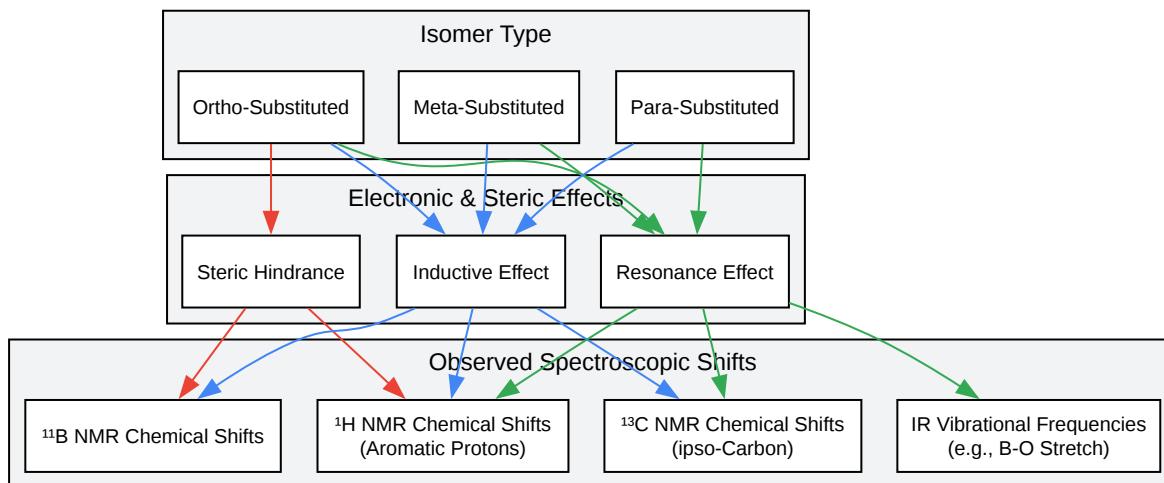
UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Fill a quartz cuvette with the solvent to record a baseline. Then, record the spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[11]

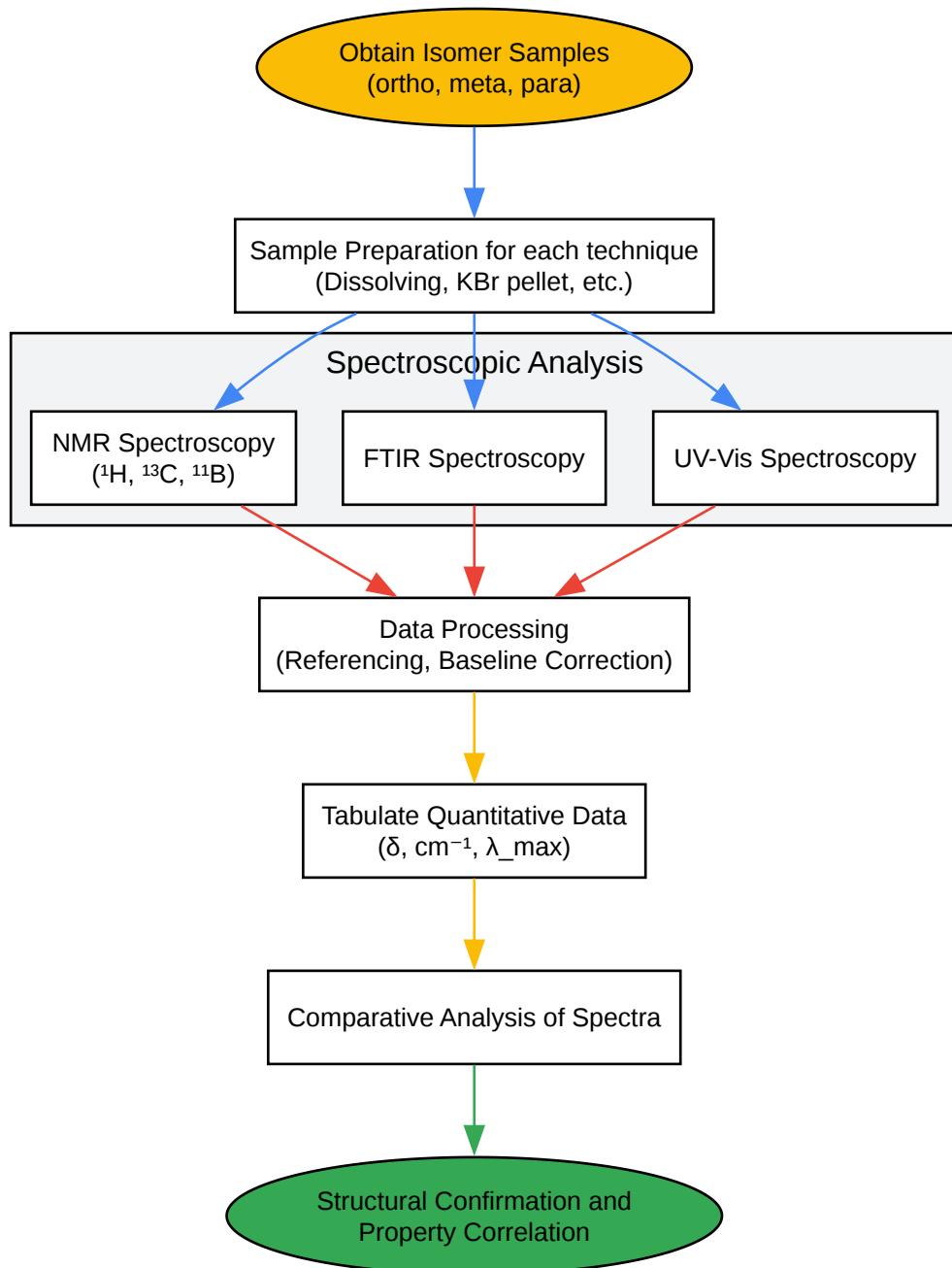
Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the spectroscopic analysis of substituted phenylboronic acid isomers.

Isomer Structure's Influence on Spectroscopic Shifts



General Experimental Workflow for Spectroscopic Comparison

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